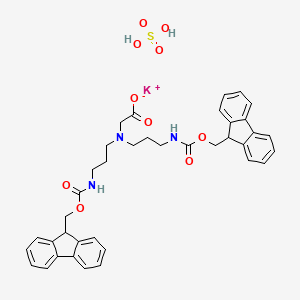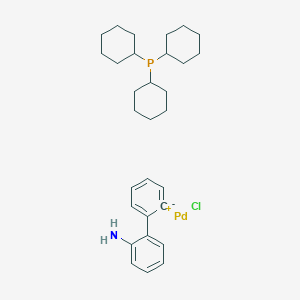
PCy3-Pd-G2 GT capsule
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound PCy3-Pd-G2 GT capsule is a specialized catalyst used in various chemical reactions, particularly in cross-coupling reactions. This compound is known for its efficiency and stability, making it a valuable tool in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PCy3-Pd-G2 GT capsule involves the coordination of a palladium center with a tricyclohexylphosphine ligand and a dendritic ligand (G2). The general synthetic route includes:
Ligand Preparation: The tricyclohexylphosphine ligand is synthesized through the reaction of cyclohexylmagnesium bromide with phosphorus trichloride.
Palladium Complex Formation: The palladium precursor, typically palladium chloride, is reacted with the tricyclohexylphosphine ligand in an inert atmosphere to form the palladium complex.
Dendritic Ligand Attachment: The dendritic ligand (G2) is then attached to the palladium complex under controlled conditions to form the final this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of tricyclohexylphosphine and dendritic ligands.
Palladium Complexation: Large-scale reaction of palladium chloride with tricyclohexylphosphine.
Final Assembly: Attachment of the dendritic ligand to the palladium complex in large reactors, followed by purification and encapsulation.
化学反应分析
Types of Reactions
PCy3-Pd-G2 GT capsule is primarily used in:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Oxidation and Reduction Reactions: Facilitates selective oxidation and reduction processes.
Substitution Reactions: Involves nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Reagents: Aryl halides, boronic acids, alkynes, and various nucleophiles.
Conditions: Typically performed in organic solvents like toluene or DMF, under inert atmosphere (argon or nitrogen), and at elevated temperatures (50-150°C).
Major Products
Cross-Coupling Products: Biaryl compounds, styrenes, and substituted alkynes.
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Substitution Products: Aryl ethers, amines, and sulfides.
科学研究应用
Chemistry
Catalysis: Widely used as a catalyst in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules.
Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Medicine
Diagnostic Tools: Employed in the development of diagnostic agents and imaging tools.
Therapeutics: Investigated for its potential in targeted drug delivery systems.
Industry
Fine Chemicals: Used in the production of fine chemicals and specialty chemicals.
Agriculture: Applied in the synthesis of agrochemicals and pesticides.
作用机制
The mechanism by which PCy3-Pd-G2 GT capsule exerts its effects involves:
Activation of Palladium Center: The palladium center is activated by the tricyclohexylphosphine ligand, enhancing its reactivity.
Coordination with Substrates: The dendritic ligand provides a sterically favorable environment for substrate coordination.
Catalytic Cycle: The compound undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the desired chemical transformations.
相似化合物的比较
Similar Compounds
PCy3-Pd-G1: A similar catalyst with a smaller dendritic ligand.
Pd(PPh3)4: A palladium catalyst with triphenylphosphine ligands.
PdCl2(dppf): A palladium catalyst with 1,1’-bis(diphenylphosphino)ferrocene ligands.
Uniqueness
Enhanced Stability: The dendritic ligand in PCy3-Pd-G2 GT capsule provides enhanced stability compared to smaller ligands.
Higher Efficiency: The tricyclohexylphosphine ligand offers higher catalytic efficiency due to its strong electron-donating properties.
Versatility: Suitable for a wide range of reactions and conditions, making it more versatile than some other palladium catalysts.
This compound stands out due to its unique combination of stability, efficiency, and versatility, making it a valuable tool in various scientific and industrial applications.
属性
分子式 |
C30H43ClNPPd |
|---|---|
分子量 |
590.5 g/mol |
IUPAC 名称 |
chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C12H10N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI 键 |
BDVFOJAMJCOYEQ-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



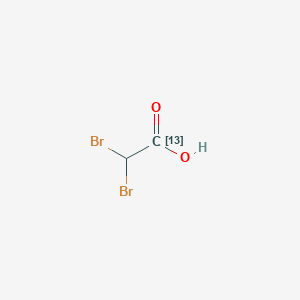
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)
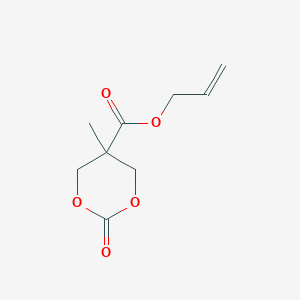
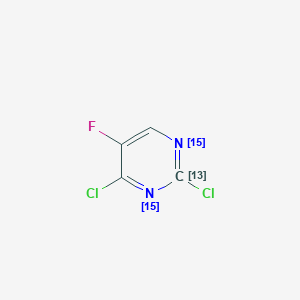
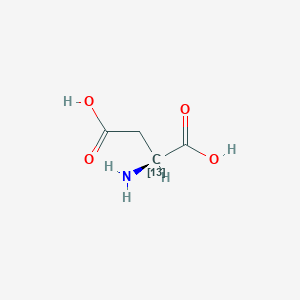

![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)



![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)
